

Application Note: Large-Scale Penicillin G Production via Fed-Batch Fermentation

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Compound of Interest

Compound Name:

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosane-52-carboxylic acid

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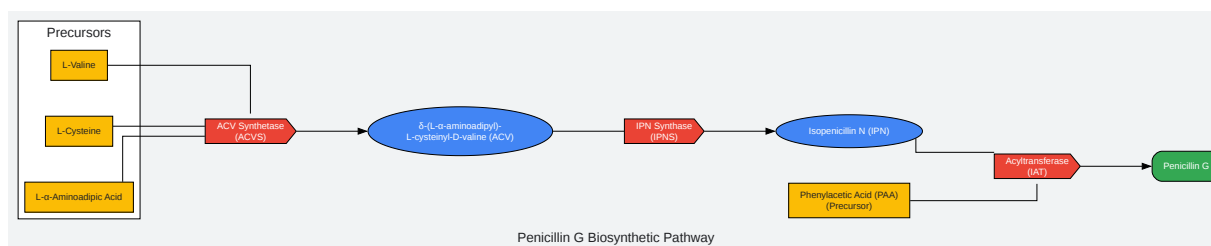
Audience: Researchers, scientists, and drug development professionals.

Introduction Penicillin, the first discovered β -lactam antibiotic, revolutionized medicine and remains a cornerstone of antibacterial therapy. Industrial production of penicillin is achieved

through large-scale, submerged fed-batch fermentation, primarily using high-yielding strains of the fungus *Penicillium chrysogenum*.^{[1][2][3]} This process involves an initial vegetative growth phase followed by an antibiotic production phase, which is prolonged by the controlled feeding of nutrients and precursors.^{[4][5]} This application note provides a detailed protocol for the upstream fermentation and downstream processing of Penicillin G.

Penicillin G Biosynthetic Pathway

The biosynthesis of Penicillin G in *P. chrysogenum* is a complex, multi-step process localized in the cytosol and peroxisomes.^{[6][7]} It begins with the condensation of three precursor amino acids—L- α -aminoadipic acid (L-AAA), L-cysteine, and L-valine—by the enzyme ACV synthetase (ACVS) to form the tripeptide δ -(L- α -aminoadipyl)-L-cysteinyl-D-valine (ACV).^{[8][9]} The second step involves an oxidative ring closure of the ACV tripeptide by isopenicillin N synthase (IPNS) to form the bioactive intermediate, isopenicillin N (IPN), which possesses the characteristic β -lactam and thiazolidine rings.^[9] In the final step, the L- α -aminoadipyl side chain of IPN is exchanged for a phenylacetyl group (derived from the precursor phenylacetic acid, PAA) by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) to yield the final product, Penicillin G.^{[6][8]}



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Caption: Diagram of the Penicillin G biosynthetic pathway in *P. chrysogenum*.

Experimental Protocols

Part 1: Upstream Processing - Fermentation

This protocol details the steps from culture maintenance to large-scale production in a bioreactor.

1.1 Inoculum Development

- **Strain Maintenance:** Cultures of a high-yielding *Penicillium chrysogenum* strain are maintained on agar slants (e.g., M2 agar).[4] Store cultures at 4°C and subculture every 4-6 months.
- **Spore Suspension:** Spores from a heavily sporulated working stock culture are suspended in sterile water containing a wetting agent (e.g., 0.1% Tween 80).
- **Seed Flask Incubation:** Aseptically transfer the spore suspension to flasks containing a vegetative growth medium.[4][10] Incubate for 5-7 days at 24°C on a rotary shaker to promote heavy sporulation.[4]
- **Seed Fermenter:** Use the spore culture to inoculate a seed fermenter (typically 2-5% of the production fermenter volume) containing a similar medium.[9][10] Incubate for 24-48 hours with agitation and aeration to achieve significant mycelial growth.[4]

1.2 Large-Scale Production Fermentation

The commercial production of penicillin is typically performed using a fed-batch process in large stainless steel bioreactors (40,000 to 200,000 liters).[3][5]

Table 1: Example Production Medium Composition This table outlines a typical medium for Penicillin G production. The exact composition is often proprietary.[10]

Component	Concentration (g/L)	Purpose
Corn Steep Liquor (solids)	30 - 70	Primary Nitrogen & Growth Factor Source
Lactose	30 - 40	Slow-release Carbon Source
Glucose	5 - 10	Initial Carbon Source for Rapid Growth
Phenylacetic Acid	0.5 - 0.8 (Fed)	Side-chain Precursor for Penicillin G
Calcium Carbonate (CaCO ₃)	3 - 10	pH Buffer
Potassium Dihydrogen Phosphate (KH ₂ PO ₄)	3 - 4	Phosphorus Source
Magnesium Sulfate (MgSO ₄ ·7H ₂ O)	0.25	Source of Mg ²⁺ ions
Vegetable Oil / Antifoam	0.25% (v/v)	Antifoaming Agent & Supplemental Carbon Source

Sources:[\[4\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Bioreactor Operating Parameters These parameters must be carefully controlled for optimal penicillin yield.

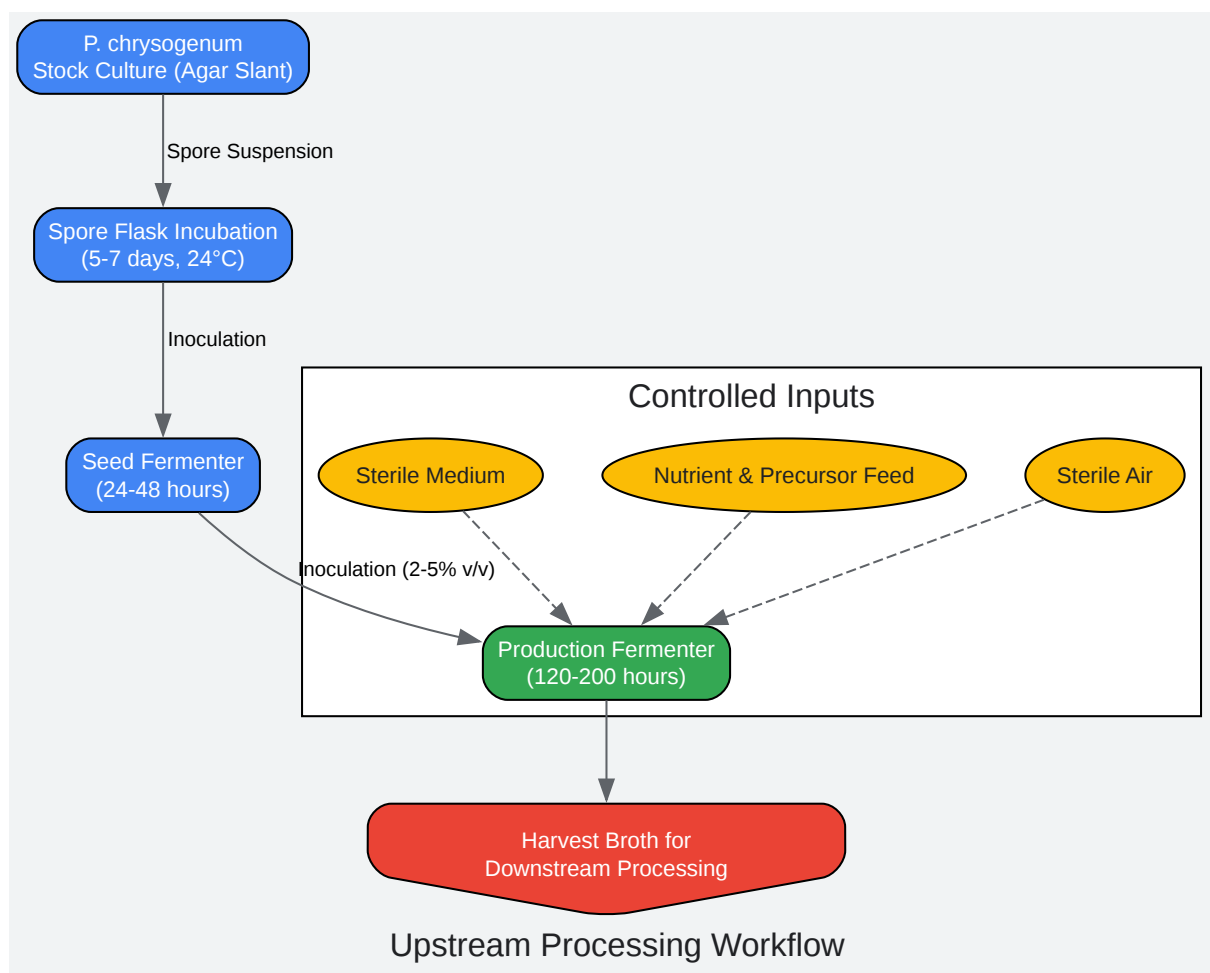
Parameter	Setpoint / Range	Control Method
Temperature	25-27 °C	Internal cooling coils / external jacket
pH	6.5 (initially), rising to 7.0-7.4	Automatic addition of acid/base or regulated sugar feed
Dissolved Oxygen (DO)	> 20% saturation	Sterile air sparging, agitation speed control
Agitation	50-150 RPM	Motor-driven impellers
Fermentation Time	120 - 200 hours (5-8 days)	Process is monitored until production rate drops

Sources:[\[1\]](#)[\[3\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)

Fermentation Protocol:

- Sterilization: Sterilize the production fermenter and the medium with superheated steam.[\[15\]](#)
- Inoculation: Aseptically transfer the mycelial culture from the seed fermenter into the production bioreactor.
- Growth Phase (Trophophase): For the first ~40 hours, maintain conditions to maximize biomass production. The fungus will consume the initial glucose, leading to rapid growth.[\[4\]](#)
- Production Phase (Idiophase): As the initial carbon source is depleted, the culture enters the stationary phase, and penicillin production begins.[\[5\]](#)
- Fed-Batch Operation: To prolong the production phase, continuously feed a concentrated solution of a carbon source (e.g., glucose or lactose) and the phenylacetic acid precursor at a controlled rate.[\[3\]](#)[\[4\]](#) This prevents catabolite repression of penicillin synthesis by high glucose levels.[\[16\]](#)
- Monitoring: Regularly sample the broth to monitor biomass, substrate concentration, pH, and penicillin titer.

- Harvest: When the rate of penicillin production significantly declines (typically after 5-8 days), the fermentation is stopped, and the broth is harvested for downstream processing.[13]



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Caption: Workflow for the upstream processing of penicillin production.

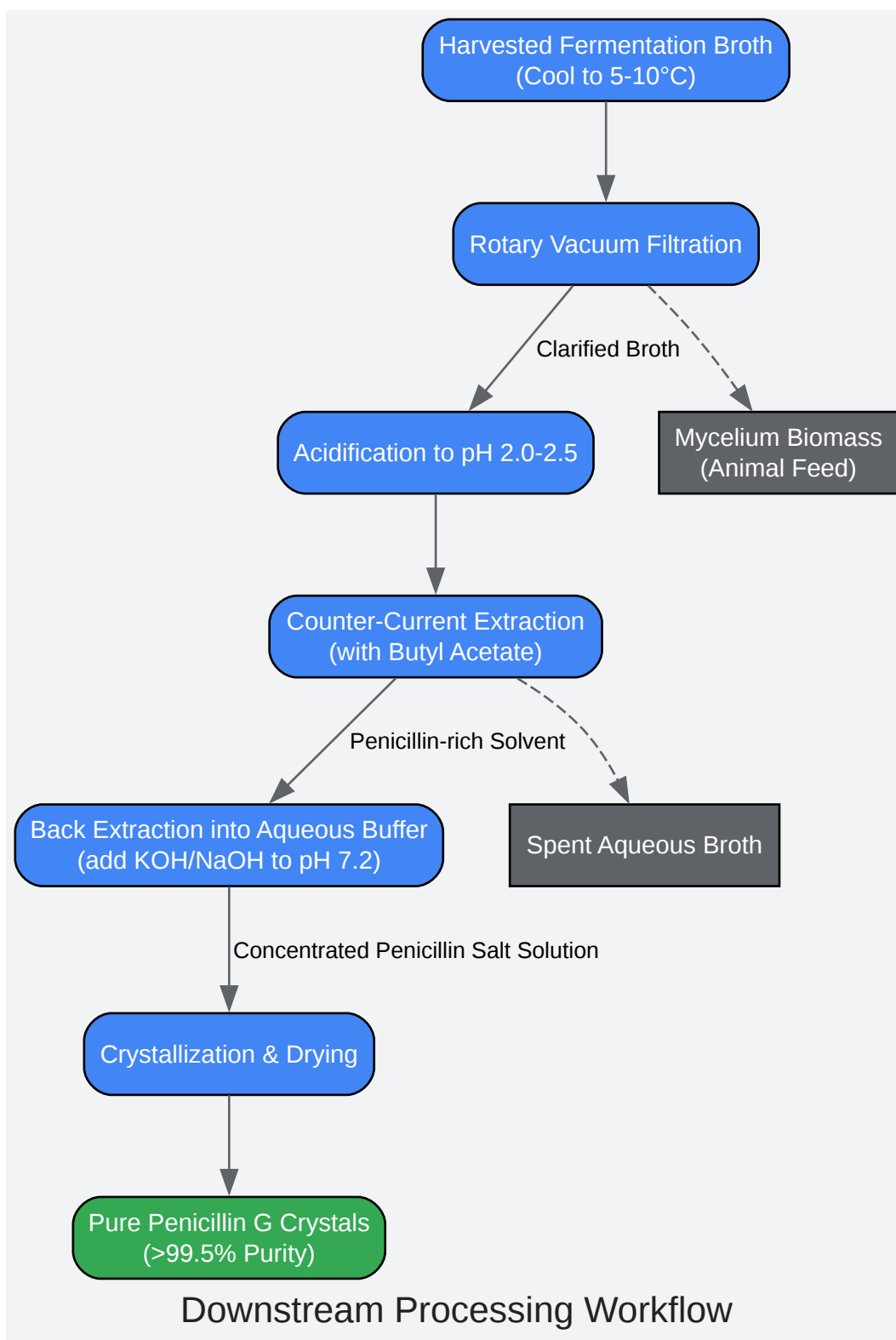
Part 2: Downstream Processing - Purification

Penicillin is secreted into the fermentation medium, which simplifies the initial extraction as there is no need for cell lysis.[5] The molecule is, however, sensitive to pH extremes and enzymatic degradation, requiring rapid processing at low temperatures.[13]

Purification Protocol:

- Harvest and Filtration:
 - Cool the harvested broth immediately to 5-10°C to minimize penicillin degradation.[4][13]
 - Separate the *P. chrysogenum* mycelium and other solids from the broth using a rotary vacuum filter. The filtered mycelial biomass can be repurposed as animal feed supplement.[4][13]
- Solvent Extraction:
 - Adjust the pH of the clarified broth to 2.0-2.5 using a strong acid (e.g., phosphoric or sulfuric acid).[4] This converts the penicillin salt to its anionic (acid) form, which is soluble in organic solvents.
 - Immediately perform a counter-current extraction by mixing the acidified broth with an organic solvent like butyl acetate or amyl acetate.[3][4][13] The penicillin moves from the aqueous phase to the solvent phase.
- Back Extraction:
 - Separate the penicillin-rich organic solvent from the aqueous phase.
 - Add a potassium or sodium hydroxide solution to the organic solvent to adjust the pH to ~7.2.[4] This converts the penicillin back into a stable salt, which is soluble in water.
 - The penicillin is thus "back-extracted" into a smaller volume of clean aqueous buffer, achieving significant concentration and purification.
- Crystallization and Drying:
 - The concentrated penicillin salt solution is further purified and crystallized.

- The resulting penicillin crystals are collected by filtration, washed with a volatile solvent to remove final impurities, and air-dried.[4]
- The final product is typically over 99.5% pure.[4]



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Caption: Workflow for the downstream processing and purification of penicillin.

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